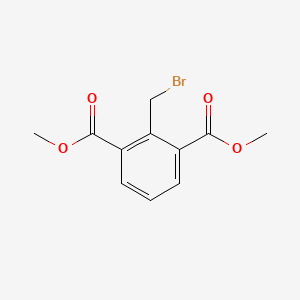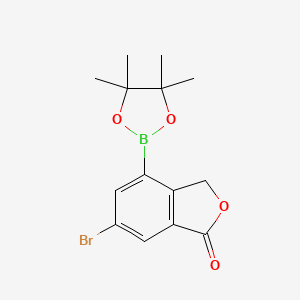![molecular formula C22H30FN3O6 B8203110 tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate](/img/structure/B8203110.png)
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate is a complex organic compound that features a tert-butyl group, fluoroindazole core, and bis[(2-methylpropan-2-yl)oxycarbonyl]amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-fluoroindazole-1-carboxylate typically involves multiple steps, starting with the preparation of the fluoroindazole core. The fluoroindazole can be synthesized through a series of reactions including nitration, reduction, and cyclization. The tert-butyl group and bis[(2-methylpropan-2-yl)oxycarbonyl]amino groups are then introduced through protection and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluoroindazole core or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or as a probe for biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-fluoroindazole-1-carboxylate involves its interaction with specific molecular targets. The fluoroindazole core may bind to enzymes or receptors, inhibiting their activity. The bis[(2-methylpropan-2-yl)oxycarbonyl]amino groups can enhance the compound’s stability and solubility, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]imidazole-1-carboxylate
- Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate;oxolane
Uniqueness
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate is unique due to the presence of the fluoroindazole core, which imparts specific chemical and biological properties. The combination of tert-butyl and bis[(2-methylpropan-2-yl)oxycarbonyl]amino groups further enhances its stability and solubility, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-fluoroindazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O6/c1-20(2,3)30-17(27)25(18(28)31-21(4,5)6)16-14-11-10-13(23)12-15(14)26(24-16)19(29)32-22(7,8)9/h10-12H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOKHMVPGKTBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


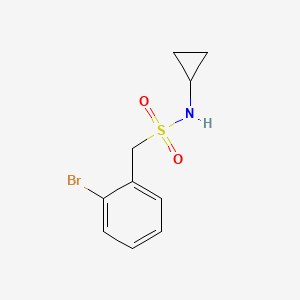
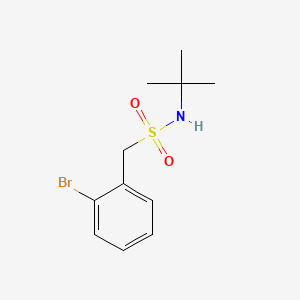

![tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate](/img/structure/B8203068.png)
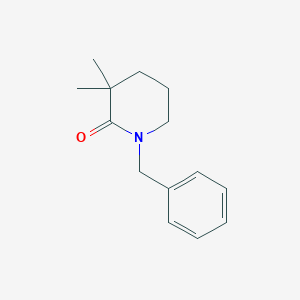
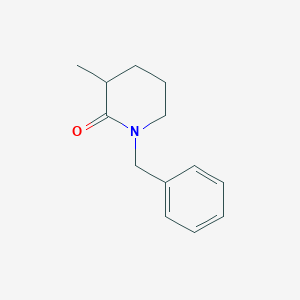
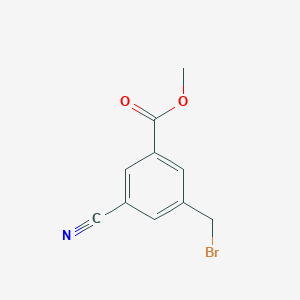
![tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate](/img/structure/B8203096.png)
![tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8203104.png)
